2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one
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Overview
Description
The compound “2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one” is likely to be an organic compound containing a benzothiazole ring and a fluorophenyl group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The fluorophenyl group is a phenyl ring (a cyclic group of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a fluorophenyl group. The fluorine atom is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole and fluorophenyl groups. For example, the fluorine atom could enhance the compound’s stability and influence its polarity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one involves the condensation of 2-aminobenzenethiol with 4-fluorobenzaldehyde followed by cyclization and reduction.", "Starting Materials": [ "2-aminobenzenethiol", "4-fluorobenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenethiol (1.0 g, 8.5 mmol) in acetic acid (10 mL) and add 4-fluorobenzaldehyde (1.5 g, 10.6 mmol). Stir the mixture at room temperature for 1 hour.", "Step 2: Add sodium hydroxide (1.0 g, 25 mmol) to the reaction mixture and stir for 30 minutes.", "Step 3: Add ethanol (20 mL) to the reaction mixture and heat at reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate. Wash the precipitate with water and dry it under vacuum.", "Step 5: Dissolve the precipitate in ethanol (20 mL) and add sodium borohydride (0.5 g, 13 mmol). Stir the mixture at room temperature for 2 hours.", "Step 6: Quench the reaction by adding water (10 mL) and stir for 30 minutes.", "Step 7: Filter the precipitate and wash it with water. Dry the product under vacuum to obtain 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one as a white solid (yield: 70%)." ] } | |
CAS No. |
1461708-05-3 |
Molecular Formula |
C13H10FNOS |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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